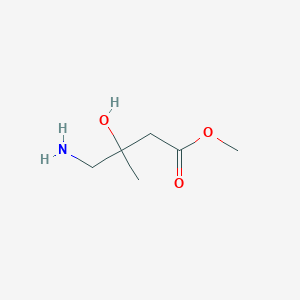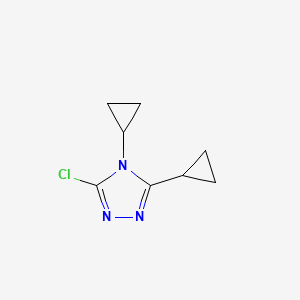
3-Chloro-4,5-dicyclopropyl-4h-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole, with the chemical formula C8H10ClN3, is a heterocyclic compound. It belongs to the class of 1,2,4-triazoles and features a chlorine atom and two cyclopropyl groups attached to the triazole ring . This compound has a molecular weight of 183.64 g/mol.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for the preparation of 3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole. One common method involves cyclization of 3-chloro-4,5-dicyclopropyl-1H-1,2,4-triazole-1-carbaldehyde with hydrazine hydrate or its derivatives . The reaction typically occurs under reflux conditions in a suitable solvent.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized through efficient and scalable processes. specific proprietary methods used by manufacturers are often confidential.
Analyse Chemischer Reaktionen
3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Reagents like hydrazine derivatives, strong bases, and halogenating agents are commonly employed.
Major Products: The products formed depend on the specific reaction conditions and substituents introduced.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole finds applications across scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex compounds.
Biology: Investigated for potential biological activities, such as antimicrobial or antitumor properties.
Medicine: Studied for its pharmacological effects and potential therapeutic applications.
Industry: May serve as an intermediate in the production of agrochemicals or pharmaceuticals.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole stands out due to its unique combination of cyclopropyl groups and chlorine substitution. Similar compounds include other 1,2,4-triazoles, but their specific substituents and properties differ.
Eigenschaften
Molekularformel |
C8H10ClN3 |
|---|---|
Molekulargewicht |
183.64 g/mol |
IUPAC-Name |
3-chloro-4,5-dicyclopropyl-1,2,4-triazole |
InChI |
InChI=1S/C8H10ClN3/c9-8-11-10-7(5-1-2-5)12(8)6-3-4-6/h5-6H,1-4H2 |
InChI-Schlüssel |
VEJKCYFZYRHBNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NN=C(N2C3CC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)

![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
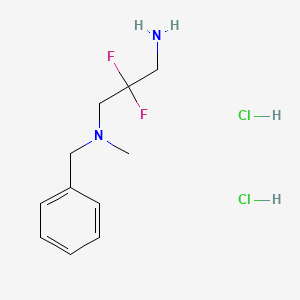
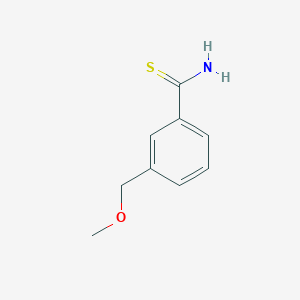
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
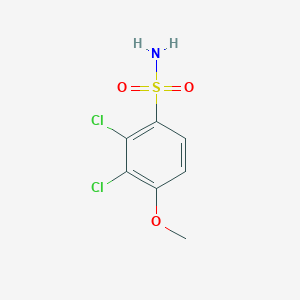

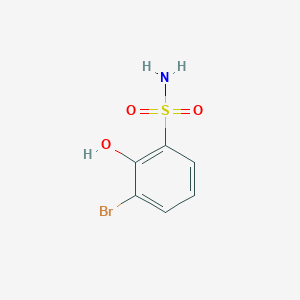
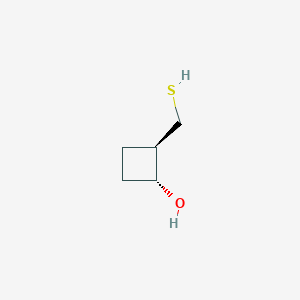
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
